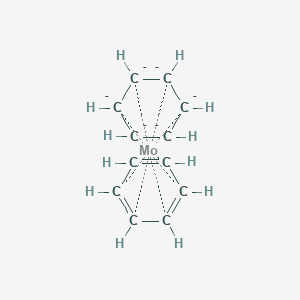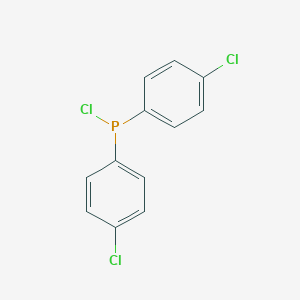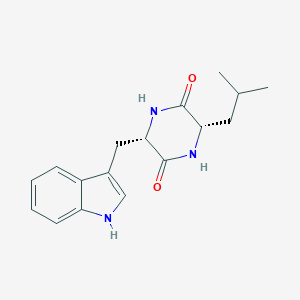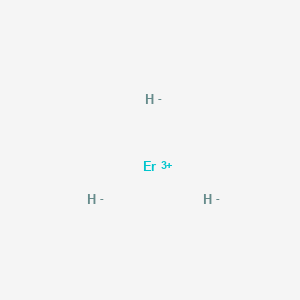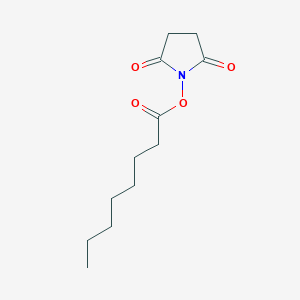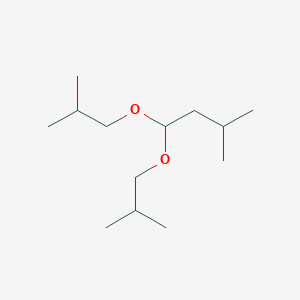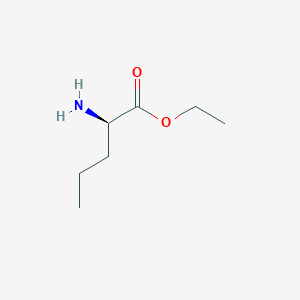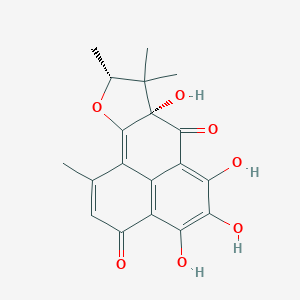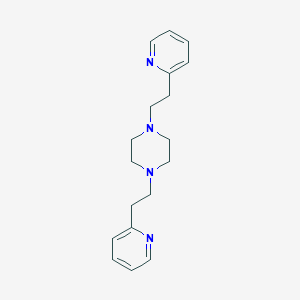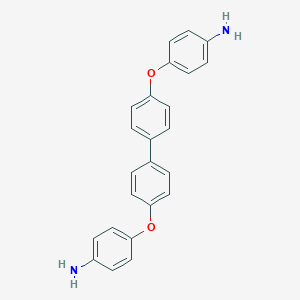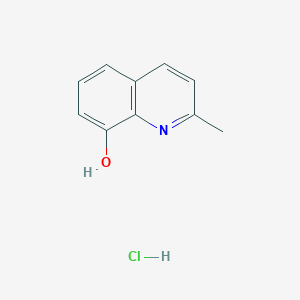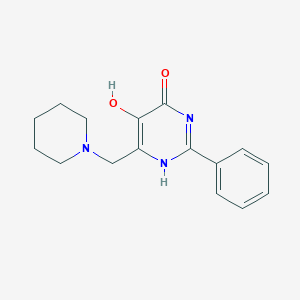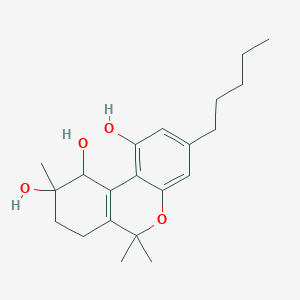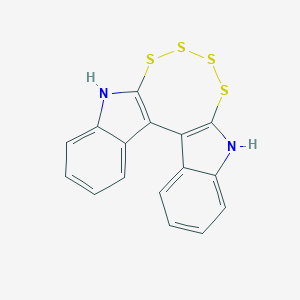
3,3'-Diindolyl-2,2'-tetrasulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
‘3,3’-Diindolyl-2,2’-tetrasulfide’ (DIM-TS) is a sulfur-containing compound that is derived from the natural plant compound, indole-3-carbinol (I3C). DIM-TS has been found to have various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidative effects.
作用機序
The anti-cancer effects of 3,3'-Diindolyl-2,2'-tetrasulfide are attributed to its ability to modulate various signaling pathways involved in cancer development and progression. 3,3'-Diindolyl-2,2'-tetrasulfide has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. 3,3'-Diindolyl-2,2'-tetrasulfide also activates the aryl hydrocarbon receptor (AhR) pathway, which is involved in the regulation of cell growth and differentiation.
生化学的および生理学的効果
3,3'-Diindolyl-2,2'-tetrasulfide has been found to have several biochemical and physiological effects, including anti-inflammatory, anti-oxidative, and anti-proliferative effects. 3,3'-Diindolyl-2,2'-tetrasulfide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. 3,3'-Diindolyl-2,2'-tetrasulfide also exhibits potent anti-oxidative effects by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
One of the major advantages of using 3,3'-Diindolyl-2,2'-tetrasulfide in lab experiments is its ability to selectively target cancer cells without affecting normal cells. 3,3'-Diindolyl-2,2'-tetrasulfide has been found to have a low toxicity profile and is well-tolerated in animal models. However, one of the limitations of using 3,3'-Diindolyl-2,2'-tetrasulfide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
Several future directions for the research on 3,3'-Diindolyl-2,2'-tetrasulfide include the development of novel formulations to improve its solubility and bioavailability, the evaluation of its therapeutic potential in other diseases, such as neurodegenerative disorders and metabolic diseases, and the identification of its molecular targets and mechanisms of action.
Conclusion:
In conclusion, 3,3'-Diindolyl-2,2'-tetrasulfide is a sulfur-containing compound derived from I3C that has shown promising therapeutic potential in various diseases, including cancer, inflammation, and oxidative stress-related disorders. The synthesis method of 3,3'-Diindolyl-2,2'-tetrasulfide involves the treatment of I3C with sulfur and a reducing agent under specific conditions. 3,3'-Diindolyl-2,2'-tetrasulfide exhibits anti-cancer effects by modulating various signaling pathways involved in cancer development and progression. 3,3'-Diindolyl-2,2'-tetrasulfide also has several biochemical and physiological effects, including anti-inflammatory, anti-oxidative, and anti-proliferative effects. While there are limitations to using 3,3'-Diindolyl-2,2'-tetrasulfide in lab experiments, its potential therapeutic applications and future directions for research make it a promising area of study.
合成法
3,3'-Diindolyl-2,2'-tetrasulfide is synthesized from I3C through a series of chemical reactions. The process involves the treatment of I3C with sulfur and a reducing agent, such as sodium borohydride or sodium sulfide, under specific conditions. The resulting product is then purified using column chromatography to obtain pure 3,3'-Diindolyl-2,2'-tetrasulfide.
科学的研究の応用
3,3'-Diindolyl-2,2'-tetrasulfide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related disorders. Several studies have reported the anti-cancer effects of 3,3'-Diindolyl-2,2'-tetrasulfide in various cancer cell lines, including breast, prostate, and lung cancer cells. 3,3'-Diindolyl-2,2'-tetrasulfide has been found to induce cell cycle arrest, apoptosis, and inhibit tumor growth in animal models.
特性
CAS番号 |
13839-92-4 |
|---|---|
製品名 |
3,3'-Diindolyl-2,2'-tetrasulfide |
分子式 |
C16H10N2S4 |
分子量 |
358.5 g/mol |
IUPAC名 |
11,12,13,14-tetrathia-9,16-diazapentacyclo[13.7.0.02,10.03,8.017,22]docosa-1(15),2(10),3,5,7,17,19,21-octaene |
InChI |
InChI=1S/C16H10N2S4/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12(10)18-16(14)20-22-21-19-15(13)17-11/h1-8,17-18H |
InChIキー |
XUUYUSCFRNBOCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)SSSSC4=C3C5=CC=CC=C5N4 |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)SSSSC4=C3C5=CC=CC=C5N4 |
その他のCAS番号 |
13839-92-4 |
同義語 |
3,3'-diindolyl-2,2'-tetrasulfide DI-TS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



